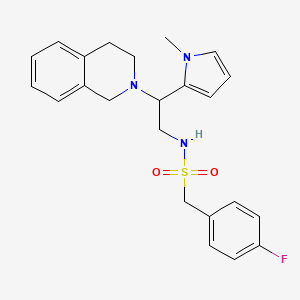
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H26FN3O2S and its molecular weight is 427.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide is a complex compound featuring both isoquinoline and pyrrole structures, which have been associated with various biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound can be represented as follows:
- Molecular Weight : Approximately 397.47 g/mol.
- Functional Groups : Isoquinoline, pyrrole, sulfonamide, and fluorophenyl.
Research indicates that compounds with isoquinoline and pyrrole moieties exhibit diverse mechanisms of action, including:
- Dopamine Receptor Modulation : Isoquinoline derivatives have been studied for their potential to act as modulators of dopamine receptors, which are crucial in the treatment of neurological disorders such as Parkinson's disease .
- Anti-inflammatory Effects : Pyrrole derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways, including NF-kB signaling .
2. Pharmacological Effects
Antimicrobial Activity : Some studies have shown that related compounds exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of heterocyclic rings contributes to this activity .
Anticancer Potential : The compound may also possess anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways. This is supported by findings that similar structures can inhibit cell proliferation and induce cell cycle arrest .
Case Study 1: Dopamine Receptor Modulation
In a study investigating the effects of isoquinoline derivatives on dopamine receptors, it was found that certain compounds could selectively modulate D1 receptor activity, enhancing dopamine signaling without significant side effects. This suggests potential applications in treating Parkinson's disease .
Case Study 2: Antimicrobial Screening
A series of pyrrole derivatives were synthesized and tested for antimicrobial activity. The results indicated that compounds with similar structures to this compound showed promising antibacterial effects against pathogens like Staphylococcus aureus and E. coli .
Research Findings
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-1-(4-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2S/c1-26-13-4-7-22(26)23(27-14-12-19-5-2-3-6-20(19)16-27)15-25-30(28,29)17-18-8-10-21(24)11-9-18/h2-11,13,23,25H,12,14-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZTUZBTEXQTME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)CC2=CC=C(C=C2)F)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














